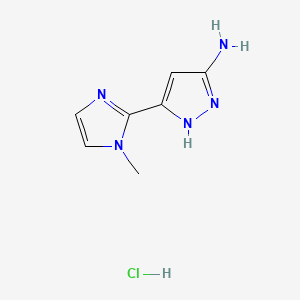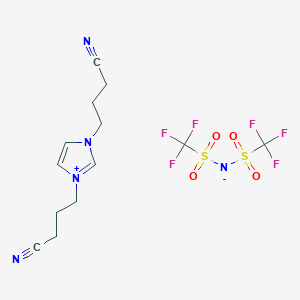![molecular formula C18H18F3NO2 B13717421 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” is an organic compound that features a biphenyl core substituted with a tetrahydropyran-4-yloxy group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the trifluoromethyl group: This step can be performed using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Attachment of the tetrahydropyran-4-yloxy group: This can be done through an etherification reaction using tetrahydropyran-4-ol and an appropriate leaving group on the biphenyl core.
Amination: The final step involves introducing the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the biphenyl core to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or ether groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methylated or cyclohexyl derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
Biology
In biological research, the compound may be used as a probe to study the interactions of biphenyl derivatives with biological targets such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism by which “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: Lacks the tetrahydropyran-4-yloxy group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the trifluoromethyl group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(methyl)-[1,1’-biphenyl]-4-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the trifluoromethyl group in “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” makes it unique. The tetrahydropyran-4-yloxy group can enhance solubility and stability, while the trifluoromethyl group can improve lipophilicity and metabolic stability.
属性
分子式 |
C18H18F3NO2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
2-(oxan-4-yloxy)-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)14-4-1-12(2-5-14)13-3-6-16(22)17(11-13)24-15-7-9-23-10-8-15/h1-6,11,15H,7-10,22H2 |
InChI 键 |
ALMRAAHCJWVUNF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


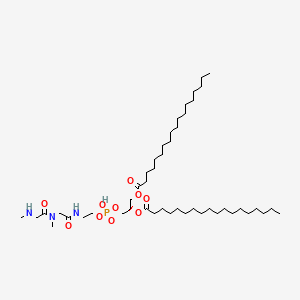
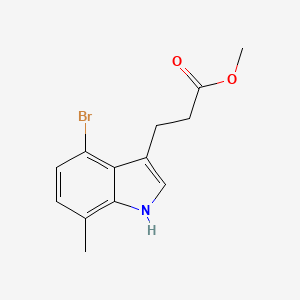
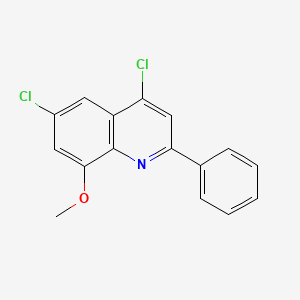
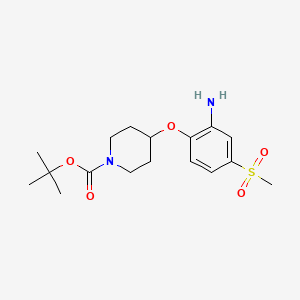
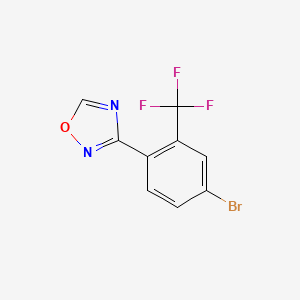
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
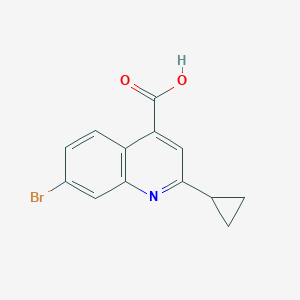
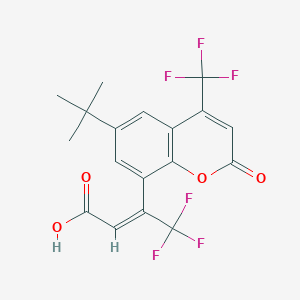

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

